3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
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Description
3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Biological Activity
The compound 3-(5-(1-(3-(4-methoxyphenyl)propanoyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a complex organic molecule featuring multiple functional groups, including azetidine, oxadiazole, and benzamide moieties. This structural diversity suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : this compound)
- Molecular Formula : C18H19N5O4
- Molecular Weight : 365.37 g/mol
Biological Activity Overview
Research indicates that compounds containing oxadiazole and azetidine rings often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize specific findings related to the biological activity of this compound.
Antimicrobial Activity
- Mechanism of Action : The oxadiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and interfering with key metabolic pathways. For instance, studies have demonstrated that oxadiazole-containing compounds can inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, which is essential for their growth and virulence .
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Case Studies :
- A study reported that a series of oxadiazole derivatives exhibited potent antibacterial activity against various Gram-positive and Gram-negative strains. The most active compounds had minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
- Another investigation into similar compounds found that modifications at the para position of the phenyl ring enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
- Mechanism of Action : Compounds with azetidine and oxadiazole rings have been linked to apoptosis induction in cancer cells through various pathways, including the inhibition of key enzymes involved in cancer progression .
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Case Studies :
- A recent study evaluated a series of azetidine derivatives for their anticancer potential. Results indicated that specific substitutions on the azetidine ring significantly enhanced cytotoxicity against breast cancer cell lines .
- Another research highlighted the ability of oxadiazole derivatives to inhibit tumor growth in vivo, suggesting their potential as therapeutic agents in oncology .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Electron-donating groups (e.g., -OCH₃) | Increase anticancer and antioxidant potential |
Electron-withdrawing groups (e.g., -Cl) | Enhance antimicrobial activity against various strains |
Properties
IUPAC Name |
3-[5-[1-[3-(4-methoxyphenyl)propanoyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-24-22(29)17-5-3-4-16(12-17)21-25-23(31-26-21)18-13-27(14-18)20(28)11-8-15-6-9-19(30-2)10-7-15/h3-7,9-10,12,18H,8,11,13-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGAFTQSGQEPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.